
Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane is a chemical compound with a unique structure that includes sulfur and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane typically involves the reaction of methyl groups with sulfur and oxygen-containing reagents. One common method includes the use of dimethyl sulfoxide (DMSO) as a starting material, which reacts with ammonium carbamate in the presence of a catalyst like PhI(OAc)2. The reaction is carried out in methanol at room temperature for about an hour, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
化学反应分析
Types of Reactions
Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfides, depending on the specific reaction conditions and reagents used.
科学研究应用
Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases related to sulfur metabolism.
作用机制
The mechanism of action of Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane involves its interaction with molecular targets through its sulfur and oxygen atoms. It can form covalent bonds with nucleophilic sites on enzymes and other biomolecules, thereby modulating their activity. The pathways involved include redox reactions and nucleophilic substitution, which can alter the function of the target molecules.
相似化合物的比较
Similar Compounds
Similar compounds include:
Dimethyl sulfoxide (DMSO): A related compound with similar sulfur-oxygen bonding.
Sulfoxides and sulfones: Compounds that share the sulfur-oxygen functional group.
Thioethers: Compounds with sulfur atoms bonded to carbon atoms.
Uniqueness
Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility in both chemical and biological applications sets it apart from other sulfur-containing compounds .
属性
分子式 |
C9H20O2S2 |
|---|---|
分子量 |
224.4 g/mol |
IUPAC 名称 |
methyl-octoxy-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C9H20O2S2/c1-3-4-5-6-7-8-9-11-13(2,10)12/h3-9H2,1-2H3 |
InChI 键 |
NPAFUPIVZDJQSN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOS(=O)(=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


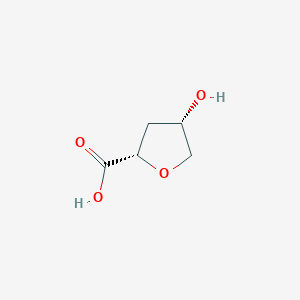
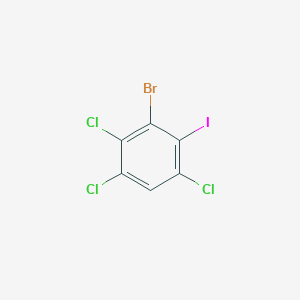
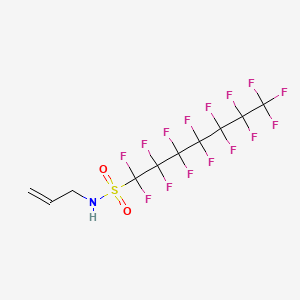
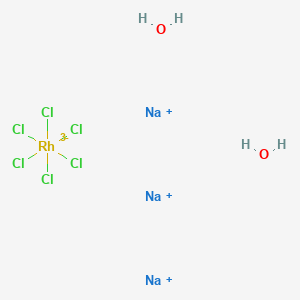
![4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine](/img/structure/B12843136.png)



![(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12843168.png)
![N-[4-(Benzoylamino)Phenyl]-4-[[5-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Carbamoyl]-2-Methoxyphenyl]Hydrazinylidene]-3-Oxonaphthalene-2-Carboxamide](/img/structure/B12843172.png)
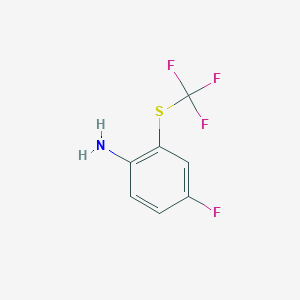
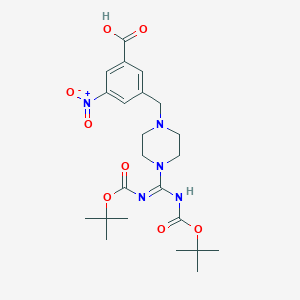
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12843187.png)

